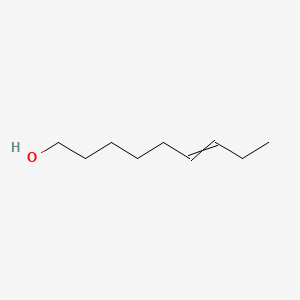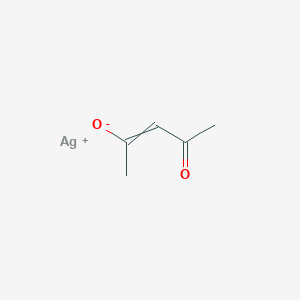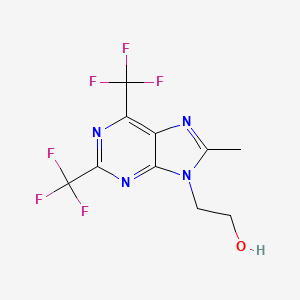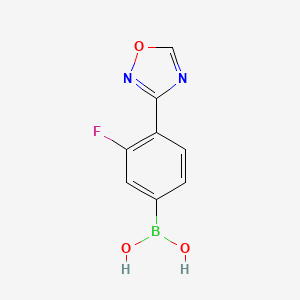![molecular formula C26H31ClN3O2- B12442104 N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)
N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BP 897 is a compound used in scientific research, primarily known for its role as a selective dopamine D3 receptor partial agonist. It has a high affinity for dopamine D3 receptors and significantly lower affinity for dopamine D2 receptors . This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of cocaine addiction .
Preparation Methods
Synthetic Routes and Reaction Conditions
BP 897, chemically known as N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide, is synthesized through a multi-step process. The synthesis typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with 1,4-dibromobutane to form the piperazine intermediate.
Coupling with Naphthalene-2-carboxylic Acid: The piperazine intermediate is then coupled with naphthalene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
While specific industrial production methods for BP 897 are not widely documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
BP 897 undergoes several types of chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
BP 897 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study dopamine receptor interactions.
Biology: Investigated for its effects on dopamine-related pathways and behaviors.
Medicine: Explored as a potential therapeutic agent for treating cocaine addiction and other dopamine-related disorders.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
Mechanism of Action
BP 897 exerts its effects primarily through its interaction with dopamine D3 receptors. It acts as a partial agonist, meaning it can activate the receptor but not to the full extent as the natural ligand dopamine. This partial activation helps modulate dopamine signaling pathways, which is crucial in conditions like addiction where dopamine dysregulation is a key factor .
Comparison with Similar Compounds
Similar Compounds
SB-277011-A: A potent and selective dopamine D3 receptor antagonist.
NGB 2904: Another selective dopamine D3 receptor antagonist.
7-OH-DPAT: A full agonist at dopamine D3 receptors
Uniqueness of BP 897
BP 897 is unique in its partial agonist activity at dopamine D3 receptors, which allows it to modulate dopamine signaling without fully activating the receptor. This property makes it particularly useful in research focused on addiction and other dopamine-related disorders, as it can provide therapeutic benefits without the risk of overstimulation associated with full agonists .
Properties
Molecular Formula |
C26H31ClN3O2- |
|---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]naphthalene-2-carboxamide;chloride |
InChI |
InChI=1S/C26H31N3O2.ClH/c1-31-25-11-5-4-10-24(25)29-18-16-28(17-19-29)15-7-6-14-27-26(30)23-13-12-21-8-2-3-9-22(21)20-23;/h2-5,8-13,20H,6-7,14-19H2,1H3,(H,27,30);1H/p-1 |
InChI Key |
KFWJGUZIZAPFMX-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCNC(=O)C3=CC4=CC=CC=C4C=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-fluorophenyl)-2-methylpropanoic acid](/img/structure/B12442042.png)

![tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12442065.png)
![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)

![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)




